molecular formula C16H23NO6 B13508186 (R)-3-Tert-butoxycarbonylamino-3-(2,4-dimethoxy-phenyl)-propionic acid

(R)-3-Tert-butoxycarbonylamino-3-(2,4-dimethoxy-phenyl)-propionic acid

Cat. No.: B13508186
M. Wt: 325.36 g/mol
InChI Key: DDFZMHHCOKSNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C16H23NO6. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Palladium Catalysts: Used in coupling reactions like Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The compound can also participate in various coupling reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with different substitution on the aromatic ring.

    3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Contains a benzyl group instead of dimethoxyphenyl.

    (2S)-2-{[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Contains additional Boc-protected amino groups.

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the Boc group also provides versatility in synthetic applications, allowing for selective protection and deprotection steps.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(9-14(18)19)11-7-6-10(21-4)8-13(11)22-5/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19)

InChI Key

DDFZMHHCOKSNKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.